Methyl 3,17-dioxoandrost-4-en-19-oate
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Overview
Description
Methyl 3,17-dioxoandrost-4-en-19-oate, also known as Mesterolone, is a synthetic androgen and anabolic steroid that is used for medical purposes. It was first introduced in the 1930s and is still used today for the treatment of various medical conditions.
Mechanism Of Action
Methyl 3,17-dioxoandrost-4-en-19-oate works by binding to and activating the androgen receptor in the body. This activation leads to an increase in protein synthesis, which can help to increase muscle mass and strength. It also has anti-estrogenic properties, which can help to reduce the risk of gynecomastia (enlarged breasts in men).
Biochemical And Physiological Effects
Methyl 3,17-dioxoandrost-4-en-19-oate has been shown to have a number of biochemical and physiological effects on the body. These include an increase in muscle mass and strength, an increase in bone density, and an improvement in mood and cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 3,17-dioxoandrost-4-en-19-oate in lab experiments is its ability to increase muscle mass and strength, which can be useful for studying the effects of exercise and training. However, there are also limitations to its use, as it can have negative effects on cholesterol levels and liver function.
Future Directions
There are a number of potential future directions for research on Methyl 3,17-dioxoandrost-4-en-19-oate. These include studying its potential use in the treatment of other medical conditions, such as Alzheimer's disease and Parkinson's disease. It may also be useful to study the effects of Methyl 3,17-dioxoandrost-4-en-19-oate in combination with other drugs, such as growth hormone and insulin, to see if it can enhance their effects. Additionally, further research is needed to fully understand the long-term effects of Methyl 3,17-dioxoandrost-4-en-19-oate on the body.
Synthesis Methods
Methyl 3,17-dioxoandrost-4-en-19-oate is synthesized from 1-testosterone, which is a natural androgen hormone found in the body. The synthesis process involves the addition of a methyl group and an ester group to the 1-testosterone molecule, resulting in the formation of Methyl 3,17-dioxoandrost-4-en-19-oate.
Scientific Research Applications
Methyl 3,17-dioxoandrost-4-en-19-oate has been extensively studied for its potential use in the treatment of various medical conditions, including male infertility, hypogonadism, and osteoporosis. It has also been studied for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
methyl (8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-19-9-8-16-14(15(19)5-6-17(19)22)4-3-12-11-13(21)7-10-20(12,16)18(23)24-2/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHZOYCZYVJRR-IEYYFSCXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559953 |
Source
|
Record name | Methyl 3,17-dioxoandrost-4-en-19-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,17-dioxoandrost-4-en-19-oate | |
CAS RN |
22256-03-7 |
Source
|
Record name | Methyl 3,17-dioxoandrost-4-en-19-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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